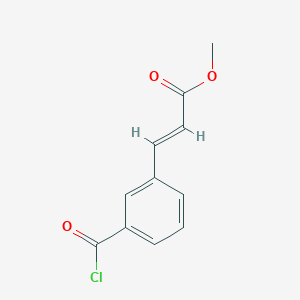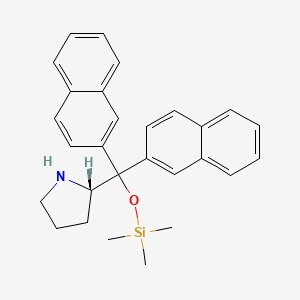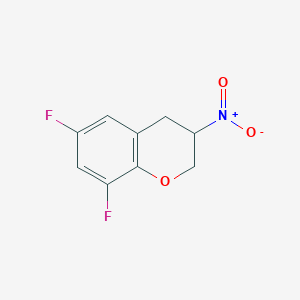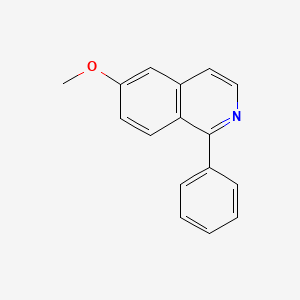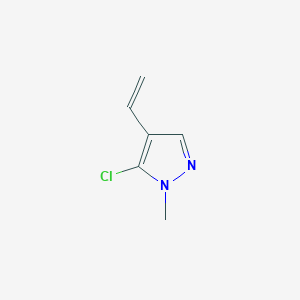
5-(Isoquinolin-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isoquinolin-5-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with an isoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isoquinolin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, can also be employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-(Isoquinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves oxidation processes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidants, acids, and bases. Specific conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrrolidin-2-ones and isoquinoline derivatives .
Scientific Research Applications
5-(Isoquinolin-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile synthon due to its rich reactivity and ability to form complex structures .
Biology and Medicine: This compound is used in medicinal chemistry for the development of biologically active molecules. Its unique structure allows for the exploration of new pharmacophores and the design of potential therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 5-(Isoquinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein (APP) .
Comparison with Similar Compounds
- Pyrrolidine
- Pyrrolidin-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Comparison: 5-(Isoquinolin-5-yl)pyrrolidin-2-one is unique due to its fused isoquinoline and pyrrolidin-2-one structure. This combination imparts distinct chemical and biological properties compared to other pyrrolidine derivatives. For instance, the presence of the isoquinoline moiety enhances its potential as a pharmacophore and increases its reactivity in organic synthesis .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-isoquinolin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-5-4-12(15-13)11-3-1-2-9-8-14-7-6-10(9)11/h1-3,6-8,12H,4-5H2,(H,15,16) |
InChI Key |
RYHWFFVFFAYSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


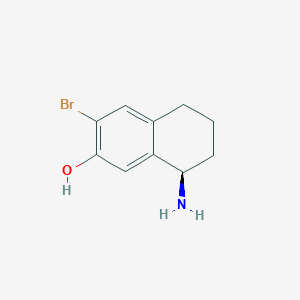
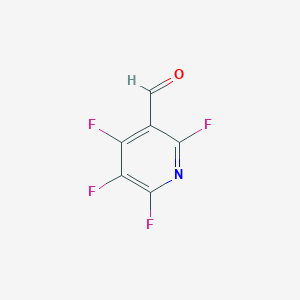

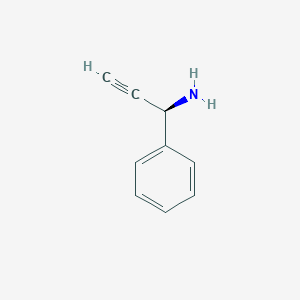
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

